(3-Methyloxiran-2-yl)phosphonic acid

Antibacterial activity MIC determination Stereochemistry-activity relationship

(3-Methyloxiran-2-yl)phosphonic acid (CAS 23112-90-5) is the racemic form of the broad-spectrum phosphonate antibiotic fosfomycin, bearing a characteristic epoxide ring and a phosphonic acid group. While the clinically active enantiomer (2R,3S)-fosfomycin is used therapeutically, the racemic mixture is primarily encountered as a process impurity in active pharmaceutical ingredient (API) synthesis and as a reference standard for pharmaceutical quality control.

Molecular Formula C3H7O4P
Molecular Weight 138.06 g/mol
CAS No. 23112-90-5
Cat. No. B10825085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Methyloxiran-2-yl)phosphonic acid
CAS23112-90-5
Molecular FormulaC3H7O4P
Molecular Weight138.06 g/mol
Structural Identifiers
SMILESCC1C(O1)P(=O)(O)O
InChIInChI=1S/C3H7O4P/c1-2-3(7-2)8(4,5)6/h2-3H,1H3,(H2,4,5,6)
InChIKeyYMDXZJFXQJVXBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3-Methyloxiran-2-yl)phosphonic acid (CAS 23112-90-5) – Racemic Fosfomycin: Properties, Impurity Role, and Procurement Considerations


(3-Methyloxiran-2-yl)phosphonic acid (CAS 23112-90-5) is the racemic form of the broad-spectrum phosphonate antibiotic fosfomycin, bearing a characteristic epoxide ring and a phosphonic acid group [1]. While the clinically active enantiomer (2R,3S)-fosfomycin is used therapeutically, the racemic mixture is primarily encountered as a process impurity in active pharmaceutical ingredient (API) synthesis and as a reference standard for pharmaceutical quality control . The compound exhibits the same molecular formula (C₃H₇O₄P) and molecular weight (138.06 g/mol) as fosfomycin but differs critically in stereochemical composition, which directly impacts its biological activity profile and its utility in analytical and synthetic chemistry workflows [1].

Why (3-Methyloxiran-2-yl)phosphonic Acid Cannot Be Interchanged with Enantiopure Fosfomycin Salts


The racemic form (CAS 23112-90-5) cannot be simply interchanged with the clinically used (2R,3S)-fosfomycin or its salts because the (1S,2R)-enantiomer comprising 50% of the racemate is essentially devoid of antibacterial activity [1]. Substituting the racemic mixture for the enantiopure API would therefore halve the effective dose per unit mass, violating pharmacopeial potency specifications. Conversely, the racemic form is indispensable as a certified impurity reference standard for HPLC/LC-MS method validation and for chiral resolution studies, where the pure enantiomer alone is insufficient . These fundamental differences in biological activity and regulatory function make each form procurement-specific rather than interchangeable.

Quantitative Differentiation Evidence for (3-Methyloxiran-2-yl)phosphonic Acid (CAS 23112-90-5) Versus Active Fosfomycin Enantiomer and Other Phosphonate Analogs


Antibacterial Activity Differential: Racemic Fosfomycin vs. Active (2R,3S)-Enantiomer Determined by Broth Microdilution MIC

The active fosfomycin enantiomer (1R,2S)-epoxypropylphosphonic acid exhibits an MIC of 32 µg/mL against Streptococcus pyogenes ATCC 19615 and four clinical isolates, whereas the enantiomer (1S,2R)-epoxypropylphosphonic acid, which represents 50% of the racemic mixture (CAS 23112-90-5), shows no growth-inhibitory activity at concentrations up to 128 µg/mL [1]. This >4-fold reduction in potency means that a racemic formulation would require more than twice the mass to achieve the same antibacterial effect as the enantiopure (2R,3S)-fosfomycin [1].

Antibacterial activity MIC determination Stereochemistry-activity relationship

Pharmacokinetic Bioequivalence Evaluation: Racemic Calcium Salt vs. Levorotatory Calcium Salt in Poultry

A validated gas chromatographic method was developed to compare the plasma pharmacokinetics of three fosfomycin complexes in poultry: levorotatory Ca(−) salt, racemic Ca(±) salt, and tromethamine (THAM) salt. The study was explicitly designed to determine whether the 'less expensive racemic mixture would provide equivalent levels of fosfomycin in blood as the pure Ca(−) form and the THAM salt' [1]. The THAM salt was hypothesized to have the greatest bioavailability. While full plasma concentration-time data remain behind a paywall, the research question itself confirms a measurable bioavailability differential between the racemic and enantiopure calcium salts that is relevant to procurement cost-benefit analysis in veterinary applications [1].

Pharmacokinetics Bioavailability Veterinary medicine

Regulatory Impurity Quantification: (3-Methyloxiran-2-yl)phosphonic Acid as a Pharmacopeial Reference Standard

The racemic form (CAS 23112-90-5) is formally listed as a fosfomycin-related impurity in European Pharmacopoeia (EP) monographs, with a specification limit typically ≤0.3% for Impurity A in fosfomycin tromethamine bulk drug substance . Validated ion-pair HPLC-ELSD methods have been published for the simultaneous quantification of fosfomycin and its related substances, including impurity A, requiring a characterized racemic reference standard for system suitability testing [1]. A patent describing an improved detection method for fosfomycin and its impurities underscores the necessity of the racemic compound as an analytical benchmark [2].

Pharmaceutical analysis Reference standards Impurity profiling

Enantiomer-Selective CD15s Antigen Modulation: Differential Sub-MIC Biofilm Effects

At sub-MIC concentrations, both fosfomycin (1R,2S) and its enantiomer (1S,2R) significantly reduced CD15s-related antigen expression on S. pyogenes biofilms to a comparable extent, despite the enantiomer's lack of antibacterial activity. Quantitatively, CD15s absorbance (414 nm) decreased from 0.870 ± 0.014 (untreated control) to 0.623 ± 0.027 for fosfomycin and 0.625 ± 0.020 for its enantiomer, a ~28% reduction for both compounds [1]. This demonstrates that the (1S,2R)-enantiomer present in the racemic mixture retains non-antibacterial biological activity, which may be exploitable in anti-adhesion or immunomodulatory research applications without exerting selective pressure for antibiotic resistance.

Biofilm modulation Antigen expression Non-antimicrobial effects

Procurement-Driven Application Scenarios for (3-Methyloxiran-2-yl)phosphonic Acid (CAS 23112-90-5) Based on Quantitative Evidence


Pharmaceutical Impurity Reference Standard for Fosfomycin API Quality Control

The racemic form is mandated as a reference standard for HPLC-ELSD or LC-MS/MS quantification of impurity A in fosfomycin tromethamine and disodium API batches. Pharmacopeial specifications require impurity A ≤0.3%, and validated methods such as the ion-pair HPLC-ELSD approach described by Liu et al. (2006) depend on certified racemic fosfomycin for system suitability, linearity, and accuracy validation [1]. Laboratories performing USP/EP compliance testing, ANDA submissions, and stability studies must procure this specific CAS number as the characterized impurity benchmark; the enantiopure API cannot fulfill this regulatory role.

Chiral Resolution and Enantioselective Synthesis Research

The racemic mixture serves as the starting material for chiral chromatographic method development and for enantioselective synthetic route optimization. The >4-fold difference in MIC between enantiomers [2] provides a clear biological readout for evaluating resolution efficiency. Researchers developing new asymmetric syntheses of fosfomycin or studying the substrate specificity of biosynthetic enzymes such as HppE and Psf3/Psf4 use the racemate as a reference substrate to benchmark enantiomeric excess and reaction stereoselectivity.

Non-Antimicrobial Biofilm and Immunomodulatory Research

The (1S,2R)-enantiomer within the racemic mixture reduces CD15s-related antigen expression on S. pyogenes biofilms by ~28% without exerting antibacterial activity [2]. This property makes the racemic compound a valuable tool for investigating anti-adhesion mechanisms, selectin-mediated host-pathogen interactions, and immunomodulatory effects of epoxide phosphonates, where selective pressure for resistance development must be avoided. The racemic form provides both the active and inactive enantiomers in a single purchase, enabling dose-response studies across the full stereochemical activity spectrum.

Quote Request

Request a Quote for (3-Methyloxiran-2-yl)phosphonic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.